

# Atazanavir-d5: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Atazanavir-d5

Cat. No.: B020504

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This technical guide provides an in-depth overview of **Atazanavir-d5**, a deuterated analog of the antiretroviral drug Atazanavir. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and mechanistic insights.

## Core Product Information

**Atazanavir-d5**, a stable isotope-labeled form of Atazanavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies. Its CAS number is 1132747-14-8.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

## Physicochemical Properties

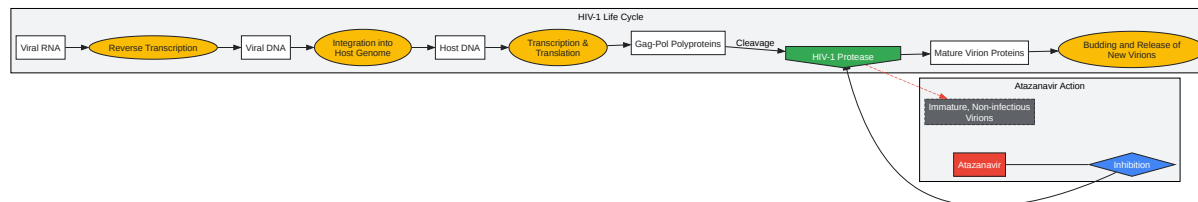
A summary of the key physicochemical properties of **Atazanavir-d5** is presented in the table below.

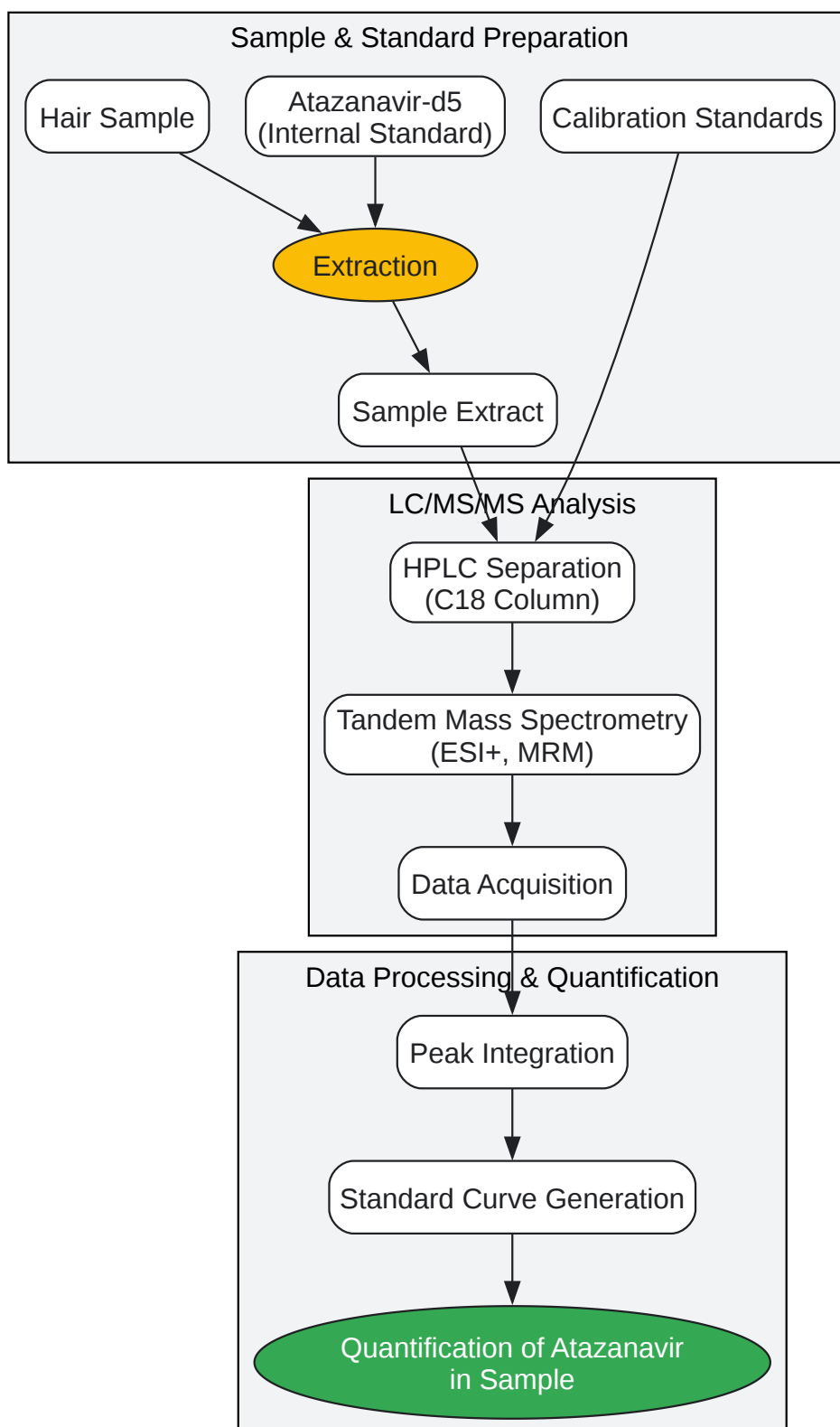
Property	Value	Reference
CAS Number	1132747-14-8	[1][2][3]
Molecular Formula	C <sub>38</sub> H <sub>47</sub> D <sub>5</sub> N <sub>6</sub> O <sub>7</sub>	[3][4]
Molecular Weight	709.89 g/mol	[3][4]
Appearance	White to Off-White Solid	[1][2]
Melting Point	197-200°C	[1][2]
Solubility	Chloroform (Slightly), Ethanol (Slightly, Sonicated), Methanol	[1][2]
Purity	>95% (HPLC)	[3]
Storage Temperature	-20°C	[1][2][3]

## Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is a potent and selective inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[5][6][7] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyprotein precursors.[5][7][8] This action results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6]

**Atazanavir-d5**, being a deuterated analog, is expected to exhibit the same mechanism of action.





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